molecular formula C14H19N3O B2525255 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide CAS No. 436811-10-8

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide

Cat. No.: B2525255
CAS No.: 436811-10-8
M. Wt: 245.326
InChI Key: CVCDKHDTHVZZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide is a synthetic organic compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . As a derivative of the fundamental amino acid tryptophan, which features an indole ring system, this compound is characterized by the addition of a propylamide chain. This modification makes it a molecule of interest in various chemical and biochemical research fields. While specific biological activities and mechanisms of action for this exact molecule are not fully detailed in the literature, its structural foundation suggests potential utility as a building block in organic synthesis or as a intermediate in the development of more complex molecules. Compounds with indole scaffolds are widely studied for their diverse properties and interactions in biological systems . Researchers may investigate this propylamide derivative in the context of designing novel compounds or as a standard in analytical methods. Applications: This compound is suitable for use in laboratory research only. Potential applications include serving as a synthetic intermediate, a standard for mass spectrometry or other analytical techniques, and for in-vitro biological studies in a controlled research environment. This product is sold with the explicit understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all liability for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local, state, and federal regulations.

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-7-16-14(18)12(15)8-10-9-17-13-6-4-3-5-11(10)13/h3-6,9,12,17H,2,7-8,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDKHDTHVZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide typically involves the reaction of indole derivatives with appropriate amines and other reagents. One common method involves the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets. For instance, as a falcipain-2 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the life cycle of the malaria parasite, making it a potential antimalarial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Amide Derivatives

2-Amino-3-(1H-indol-3-yl)-N-(3-(piperidin-1-yl)-propyl)propanamide (Compound 25)
  • Structure : The N-propyl group is replaced with a 3-(piperidin-1-yl)-propyl chain.
  • Molecular Formula : C₂₄H₃₆N₄O₃ (MW: 429.29 g/mol).
  • This modification is associated with inhibitory activity against hepatitis C virus NS3/4A protease .
  • Synthesis : Prepared via trifluoroacetylation in dichloromethane, yielding an 88% isolated product as a brown powder .
(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
  • Structure : N-Methyl substitution instead of N-propyl.
  • Molecular Formula : C₁₂H₁₅N₃O (MW: 217.27 g/mol).
  • Key Differences : Reduced steric hindrance and lower lipophilicity (predicted logP ~2.5) compared to the N-propyl analog. Likely improved aqueous solubility, making it suitable for in vitro assays .
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide
  • Structure : N-Phenyl substitution.
  • Molecular Formula : C₁₇H₁₇N₃O (MW: 283.34 g/mol).
  • Used in laboratory research, though specific activity data are unavailable .

Backbone-Modified Analogs

2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide
  • Structure: The amino group is replaced with a ketone.
  • Molecular Formula : C₁₃H₁₄N₂O₂ (MW: 230.26 g/mol).
  • The oxo group may alter metabolic stability .
(Z)-2-Cinnamamido-3-(1H-indol-3-yl)-N-propylacrylamide (3712)
  • Structure : Incorporates a cinnamamide moiety.
  • Molecular Formula : ~C₂₃H₂₃N₃O₂ (estimated MW: ~381.45 g/mol).
  • Key Differences: The conjugated acrylamide system introduces planar rigidity, favoring interactions with aromatic residues in enzymes.

Cycloalkyl-Substituted Derivatives

N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38)
  • Structure: Cycloheptyl and pentylamino substituents.
  • Molecular Formula : C₂₅H₃₈N₄O (MW: 410.60 g/mol).
  • Synthesized via reductive amination, indicating applications in CNS-targeted therapies .
n-Cyclopropyl-3-(1H-indol-3-yl)propanamide
  • Structure : Cyclopropyl substitution on the amide nitrogen.
  • Molecular Formula : C₁₄H₁₅N₂O (MW: 227.28 g/mol).
  • Key Differences : The strained cyclopropyl ring may confer metabolic resistance while maintaining moderate logP (~3.0). Applications in optimizing pharmacokinetic profiles .

Research Implications

  • Lead Optimization : Substituting the N-propyl group with cyclic amines (e.g., piperidinyl) enhances target affinity but may require solubility aids.
  • Metabolic Stability : Cyclopropyl and tert-butyl groups (e.g., ) improve resistance to enzymatic degradation.
  • Therapeutic Potential: Acrylamide derivatives () show promise in kinase inhibition, while protease-targeted analogs () are viable for antiviral development.

Biological Activity

2-Amino-3-(1H-indol-3-yl)-N-propylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes relevant to various diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide features an indole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of indole derivatives with appropriate amines, often starting from indole-3-carboxaldehyde through a series of reactions including condensation, reduction, and amination.

Biological Activity Overview

The compound has been studied for its interactions with various biological macromolecules and its potential as a therapeutic agent. Notably, it has shown promise as an inhibitor of falcipain-2 , an enzyme crucial for the survival of the malaria parasite, making it a candidate for antimalarial drug development.

The mechanism by which 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide exerts its biological effects involves binding to the active site of target enzymes. For instance, as a falcipain-2 inhibitor, it disrupts the enzyme's ability to cleave substrates necessary for the parasite's lifecycle.

Comparative Analysis with Similar Compounds

To understand its unique properties, we can compare it with similar indole derivatives:

Compound NameBiological ActivityUnique Features
Indole-3-acetic acid Plant growth hormoneInvolved in plant development
Indole-3-carbinol Anticancer propertiesFound in cruciferous vegetables
Indole-3-butyric acid Root growth promoterUsed in plant propagation
2-Amino-3-(1H-indol-3-yl)-N-propylpropanamide Antimalarial potentialSpecific inhibition of falcipain-2

Research Findings and Case Studies

Recent studies have highlighted the compound's antiviral properties as well. For example, it was identified as a potential inhibitor against hepatitis C virus NS3/4A protease . In vitro assays demonstrated that compounds based on similar scaffolds exhibited effective inhibition against both wild-type and mutant forms of the protease, showcasing their therapeutic potential.

Case Study: Antiviral Activity

In a study evaluating antiviral compounds against HCV, several derivatives were synthesized and tested. The most promising candidates showed EC50 values ranging from 0.64 to 63 μM against HCV, indicating significant antiviral activity .

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide, and how can reaction conditions be optimized for academic research?

Methodological Answer: The synthesis typically involves multi-step protocols starting with indole derivatives and amino acid precursors. Key steps include:

  • Nucleophilic addition of indole to ketones or aldehydes under Lewis acid catalysis (e.g., BF₃·Et₂O) to introduce the indole-3-yl moiety .
  • Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the propylamine side chain. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate structural validation:

Technique Purpose Key Parameters Reference
¹H/¹³C NMR Confirm backbone structure and stereochemistryδ 7.0–7.5 ppm (indole aromatic protons), δ 3.1–3.5 ppm (propylamide chain)
HPLC-MS Assess purity and molecular weightReverse-phase C18 column, mobile phase: acetonitrile/0.1% formic acid, ESI+ mode for [M+H]⁺ detection
FT-IR Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹)KBr pellet method, 400–4000 cm⁻¹ range

Q. How should researchers design preliminary biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors/enzymes with structural homology to indole-binding proteins (e.g., serotonin receptors, formyl-peptide receptors) .
  • Assay Types:
    • In vitro binding assays (e.g., radioligand displacement using ³H-labeled ligands for FPR2 receptors) .
    • Cell-based assays (e.g., cAMP modulation in HEK293 cells transfected with target receptors) .
  • Dose-Response Curves: Use 10⁻⁶–10⁻³ M concentration ranges to determine IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictory data between in vitro binding assays and cellular activity studies?

Methodological Answer: Contradictions often arise from differences in membrane permeability or off-target effects. Solutions include:

  • Orthogonal Validation:
    • Compare results with structurally analogous compounds (e.g., indole-3-acetamide derivatives) to identify scaffold-specific trends .
    • Use knockout cell lines to confirm target specificity .
  • Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS to correlate with observed activity .

Q. How does stereochemistry influence receptor binding specificity, and what chiral resolution methods are applicable?

Methodological Answer:

  • Impact of Stereochemistry: Enantiomers may exhibit divergent binding to chiral receptors (e.g., FPR2). For example, (S)-enantiomers show 10-fold higher agonist activity than (R)-forms in FPR2 assays .
  • Resolution Methods:
    • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
    • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures .

Q. What computational approaches are validated for molecular docking studies with formyl-peptide receptors?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Glide for ligand-receptor pose prediction .
  • Protocols :
    • Prepare receptor (FPR2) from PDB ID 1WY, optimize protonation states at pH 7.4 .
    • Validate docking poses via molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability .
  • Validation Metrics : Compare calculated binding energies (ΔG) with experimental IC₅₀ values .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Buffer Optimization : Adjust pH to 6.5–7.5 (near compound pKa) or add surfactants (e.g., Tween-20) .

Q. What structural analogs of this compound are reported to enhance target selectivity?

Methodological Answer:

Analog Modification Biological Impact Reference
3-(1H-Indol-3-yl)-2-ureidopropanamideUreido group substitution5× higher FPR2 selectivity over FPR1
N-Cyclohexyl-3-(2,5-dimethylindol-3-yl)propanamideMethylated indoleReduced off-target binding in CNS assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.